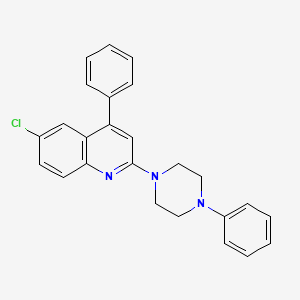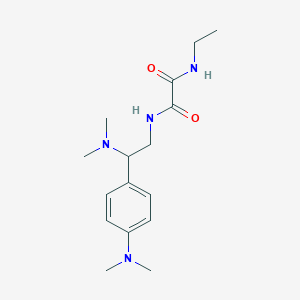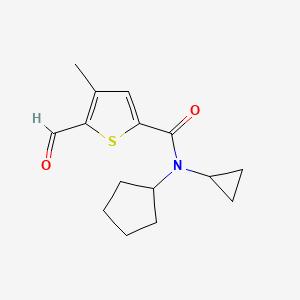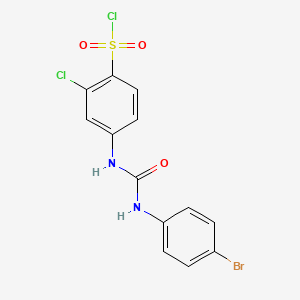
6-氯-4-苯基-2-(4-苯基哌嗪-1-基)喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline is a chemical compound with the molecular formula C25H22ClN3. It belongs to the class of quinoline derivatives, which are nitrogen-containing bicyclic compounds widely found throughout nature . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives, including 6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline, often involves chemical modification of the quinoline nucleus, which is one of the commonest approaches used in drug discovery . This results in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products .Molecular Structure Analysis
The molecular structure of 6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline is characterized by a benzene ring fused with a pyridine moiety . This characteristic double-ring structure is an essential segment of both natural and synthetic compounds .Chemical Reactions Analysis
Quinoline derivatives, including 6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .科学研究应用
Acetylcholinesterase Inhibitors
The compound can be used in the design and synthesis of acetylcholinesterase inhibitors (AChEIs), which are used for the treatment of Alzheimer’s disease (AD) . A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for this purpose . Among them, compound 6g exhibited potent inhibitory activity against AChE .
Drug Discovery
Quinoline, a vital scaffold for leads in drug discovery, plays a major role in the field of medicinal chemistry . As a derivative of quinoline, 6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline could potentially be used in the development of new drugs .
Neurodegenerative Disease Research
Given its potential as an acetylcholinesterase inhibitor, this compound could be used in research into neurodegenerative diseases such as Alzheimer’s . It could help in understanding the role of acetylcholinesterase in these diseases and in developing potential treatments .
Synthetic Organic Chemistry
Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . As a derivative, 6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline could be used in various synthetic processes .
Biological and Pharmaceutical Activities
Quinoline and its derivatives have potential biological and pharmaceutical activities . Therefore, 6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline could be used in the development of new pharmaceuticals .
Chemical Properties Research
The compound could be used in research into its chemical properties, such as its melting point, boiling point, density, molecular formula, and molecular weight .
作用机制
The mechanism of action of quinoline derivatives is often related to their antimicrobial activity. Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
未来方向
Quinoline and its derivatives have been the focus of numerous research studies due to their wide range of biological activities . Future research may focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The development of novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects is also a potential area of future research .
属性
IUPAC Name |
6-chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3/c26-20-11-12-24-23(17-20)22(19-7-3-1-4-8-19)18-25(27-24)29-15-13-28(14-16-29)21-9-5-2-6-10-21/h1-12,17-18H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXUXYIRQHODJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-ylamine](/img/structure/B2566789.png)


![2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2566794.png)



![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2566799.png)

![3-(2-chlorophenyl)-N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2566801.png)
![2-(2,2-dimethylpropanoylamino)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride](/img/structure/B2566803.png)
